Methyl 3-(4-aminoanilino)-3-oxopropanoate
Description
Methyl 3-(4-aminoanilino)-3-oxopropanoate is a β-keto ester derivative featuring a 4-aminoanilino substituent. This compound is structurally characterized by a central propanoate backbone with a methyl ester group at the 1-position and a 4-aminoanilino moiety at the 3-position. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol.
Properties
CAS No. |
325168-04-5 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(4-aminoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3,(H,12,13) |
InChI Key |
AMBNNUHYEFBYNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminoanilino)-3-oxopropanoate typically involves the reaction of methyl propionate with aniline and paraformaldehyde. This reaction is often catalyzed by polythiophene encapsulated gold-iron oxide nanoparticles in the presence of water as a solvent under irradiation of a tungsten filament bulb . Another method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate using a catalytic amount of polyethylene glycol-supported sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of eco-friendly and reusable catalysts is emphasized to meet the growing demand for greener chemical processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminoanilino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated anilino derivatives.
Scientific Research Applications
Methyl 3-(4-aminoanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminoanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The amino and anilino groups can form hydrogen bonds with biological macromolecules, influencing their function. The oxopropanoate group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key analogs differ in the substituents on the phenyl ring or the ester group:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminoanilino group in the target compound is electron-donating, enhancing nucleophilicity at the β-keto position, whereas nitro or benzoyl groups (e.g., in and ) increase electrophilicity.
- Ester Group Impact : Methyl esters (e.g., ) generally exhibit lower hydrolysis rates compared to ethyl esters (e.g., ), affecting stability in aqueous environments.
Comparative Yields and Conditions:
Key Observations :
Key Observations :
- Methyl esters (e.g., ) generally pose lower volatility risks than ethyl analogs.
Biological Activity
Overview of Methyl 3-(4-aminoanilino)-3-oxopropanoate
This compound is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by its structural features, which include an amino group and a carbonyl moiety, making it a potential candidate for various biological activities.
The biological activity of compounds like this compound can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many amino acid derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways. This compound may interact with enzymes such as proteases or kinases, potentially altering cellular signaling pathways.
- Antioxidant Properties : Compounds with amino and carbonyl groups often exhibit antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, targeting bacterial or fungal growth through disruption of cell wall synthesis or metabolic processes.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that similar compounds can induce apoptosis in cancer cells. For instance, studies have shown that derivatives with an amino group can activate caspase pathways leading to programmed cell death.
- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in animal models. They may inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses.
- Neuroprotective Effects : Some studies suggest that compounds with structural similarities can protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential anticancer effects | |
| 4-Amino-3-methylbenzoic acid | Antimicrobial properties | Journal of Medicinal Chemistry |
| 2-Amino-5-nitrophenol | Anti-inflammatory effects | European Journal of Pharmacology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
